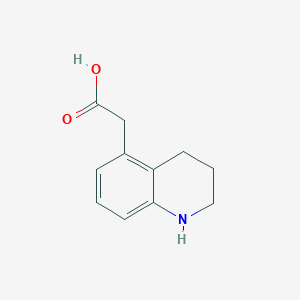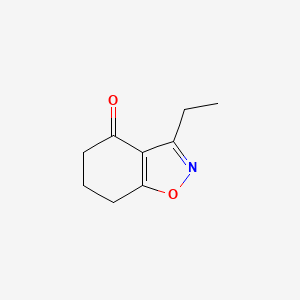
1-(Thietan-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thietan-3-yl)propan-1-amine is an organic compound with the molecular formula C6H13NS It belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Thietan-3-yl)propan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-chloropropylamine with thietane-3-thiol. The reaction typically occurs under basic conditions, using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the thiol group, facilitating the nucleophilic attack on the alkyl halide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Thietan-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, aldehydes, ketones.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Amides, imines.
Aplicaciones Científicas De Investigación
1-(Thietan-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(Thietan-3-yl)propan-1-amine exerts its effects depends on its interaction with molecular targets. The sulfur atom in the thietane ring can form strong interactions with metal ions or enzyme active sites, potentially inhibiting their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Thietane: The parent compound of the thietane family, lacking the propan-1-amine side chain.
Thietan-3-amine: A simpler analog with only the thietane ring and an amine group.
1-(Thietan-3-yl)ethan-1-amine: A structurally similar compound with an ethyl side chain instead of a propyl group.
Uniqueness: 1-(Thietan-3-yl)propan-1-amine is unique due to its specific combination of a thietane ring and a propan-1-amine side chain. This structure provides distinct chemical reactivity and potential biological activity compared to other thietane derivatives.
Propiedades
Fórmula molecular |
C6H13NS |
|---|---|
Peso molecular |
131.24 g/mol |
Nombre IUPAC |
1-(thietan-3-yl)propan-1-amine |
InChI |
InChI=1S/C6H13NS/c1-2-6(7)5-3-8-4-5/h5-6H,2-4,7H2,1H3 |
Clave InChI |
TZETVYDWQKXGHL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1CSC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


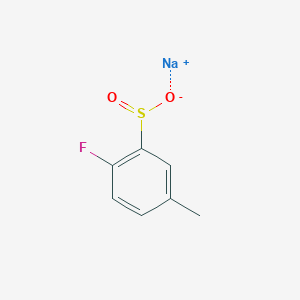
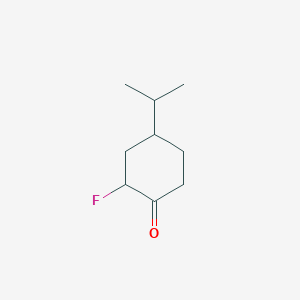


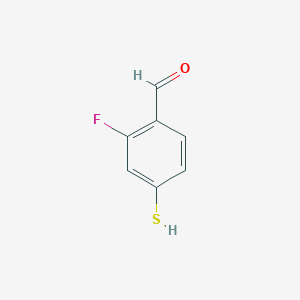
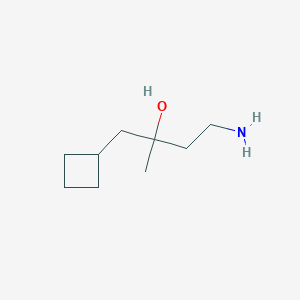
![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)
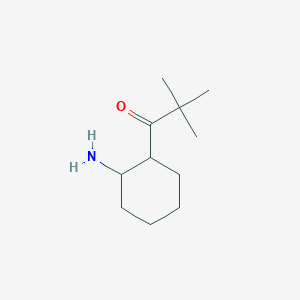
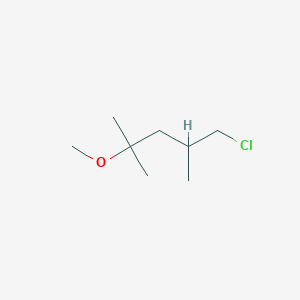

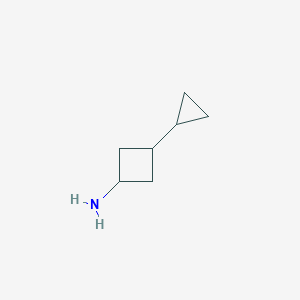
![1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL](/img/structure/B13188147.png)
